(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride
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Overview
Description
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine and 3-bromobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of (S)-3-(3-Bromophenyl)pyrrolidine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow microreactor systems .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride
- (S)-3-(2-Bromophenyl)pyrrolidine hydrochloride
- (S)-3-(3-Chlorophenyl)pyrrolidine hydrochloride
Uniqueness
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional difference can lead to variations in the compound’s interactions with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C10H13BrClN |
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Molecular Weight |
262.57 g/mol |
IUPAC Name |
(3S)-3-(3-bromophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m1./s1 |
InChI Key |
ZUDAIKHDAZMDQW-SBSPUUFOSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC(=CC=C2)Br.Cl |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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